molecular formula C15H18N2O4 B4557628 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide

Cat. No.: B4557628
M. Wt: 290.31 g/mol
InChI Key: HWMFKLHXYZIRGZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involves the synthesis and evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide derivatives for their antimicrobial properties. For example, Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and evaluated their effectiveness against pathogenic bacteria and Candida species. The study found these compounds to exhibit more significant efficacy against fungi than bacteria, with specific compounds showing pronounced anticandidal activity (Mokhtari & Pourabdollah, 2013).

Antidiabetic Potential

Abbasi et al. (2023) explored the anti-diabetic potential of a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides. Their study aimed to synthesize these compounds and evaluate their efficacy as potential therapeutic agents for type-2 diabetes by inhibiting α-glucosidase enzyme activity. The synthesized compounds demonstrated weak to moderate inhibitory activities, suggesting their potential as therapeutic agents for diabetes management (Abbasi et al., 2023).

Anticancer Research

Research has also extended into exploring the anticancer potential of related compounds. Though direct studies on this compound for cancer treatment were not identified, the methodology applied in synthesizing similar compounds and evaluating their biological activities can inform future anticancer research endeavors.

Chemical Synthesis Techniques

The compound and its derivatives are often used in chemical synthesis studies, showcasing their versatility as intermediates in the creation of various biologically active molecules. Studies such as the synthesis of antimicrobial nano-materials and the development of new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlight the chemical's utility in creating compounds with potential therapeutic applications (Khalid et al., 2014).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(15(19)17-6-2-1-3-7-17)16-11-4-5-12-13(10-11)21-9-8-20-12/h4-5,10H,1-3,6-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFKLHXYZIRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.